5-fluoro-2-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide

説明

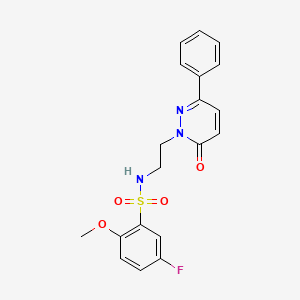

5-Fluoro-2-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a pyridazinone core. The molecule comprises:

- A benzenesulfonamide scaffold with a 5-fluoro substituent (electron-withdrawing) and a 2-methoxy group (electron-donating).

- A pyridazinone ring substituted with a phenyl group at position 3 and linked via an ethyl bridge to the sulfonamide nitrogen.

This structure is designed to optimize interactions with biological targets, leveraging the sulfonamide group’s hydrogen-bonding capacity and the pyridazinone’s aromatic heterocycle for π-π stacking.

特性

IUPAC Name |

5-fluoro-2-methoxy-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O4S/c1-27-17-9-7-15(20)13-18(17)28(25,26)21-11-12-23-19(24)10-8-16(22-23)14-5-3-2-4-6-14/h2-10,13,21H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWURYBNSOBNDCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide involves multiple steps, typically starting with the preparation of the key intermediates. The general synthetic route includes:

Preparation of 6-oxo-3-phenylpyridazine: : This can be achieved through the reaction of 3-phenylpyridazine with an appropriate oxidizing agent.

Formation of N-(2-bromoethyl)-6-oxo-3-phenylpyridazine: : The 6-oxo-3-phenylpyridazine is then reacted with 2-bromoethanol to introduce the ethyl group.

Coupling with 5-fluoro-2-methoxybenzenesulfonamide: : Finally, the N-(2-bromoethyl)-6-oxo-3-phenylpyridazine is coupled with 5-fluoro-2-methoxybenzenesulfonamide under suitable reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production may involve more efficient and scalable processes, such as the use of continuous flow reactors or optimized catalysts to enhance the reaction yields and purity of the final product.

化学反応の分析

Types of Reactions

5-fluoro-2-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: : The compound can be oxidized to introduce additional functional groups or to modify its existing structure.

Reduction: : Reduction reactions can be used to alter the oxidation state of certain moieties within the compound.

Common Reagents and Conditions

Typical reagents and conditions for these reactions include:

Oxidation: : Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: : Halogenating agents or nucleophiles, often under acidic or basic conditions.

科学的研究の応用

Medicinal Chemistry and Pharmacological Properties

The compound belongs to a class of pyridazine derivatives, which have shown promising biological activities. Pyridazine compounds are known for their anti-inflammatory, analgesic, and anticancer properties. The specific structure of 5-fluoro-2-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide contributes to its unique pharmacological profile.

Anti-inflammatory Activity

Research indicates that pyridazine derivatives exhibit significant inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in chronic inflammatory diseases. In one study, pyridazine-based compounds demonstrated a strong inhibitory effect on COX-2 activity, suggesting potential applications in treating inflammatory disorders .

Anticancer Potential

The compound has been investigated for its anticancer properties. Studies have shown that certain pyridazine derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy. Modifications to the pyridazine ring and sulfonamide moiety can enhance its biological activity while reducing toxicity. For instance, altering substituents on the phenyl group has been shown to impact the compound's potency against various cancer cell lines .

Case Studies and Research Findings

Several studies have documented the effects of this compound and its analogs:

作用機序

5-fluoro-2-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups may play a role in enhancing its binding affinity or selectivity.

類似化合物との比較

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations

Pyridazinone vs. Pyridazine: Pyridazinone derivatives (e.g., the query compound) exhibit improved hydrogen-bonding capacity due to the ketone oxygen, whereas methylsulfonyl-pyridazine analogs (Table 1, row 4) prioritize steric bulk for hydrophobic interactions .

Synthetic Routes: The query compound is synthesized via alkylation of a pyridazinone intermediate (similar to 5a in ), using potassium carbonate in DMF for sulfonamide linkage . Contrastingly, thromboxane A2 antagonists (e.g., compound in row 3) employ reductive amination with sodium triacetoxyborohydride to install ethyl-heterocycle substituents .

Analytical Data: HRMS: The query compound’s exact mass (445.43 g/mol) aligns with analogs like 5a (371.39 g/mol), differing by fluorine and methoxy substituents . NMR: Aromatic protons in the pyridazinone ring resonate at δ 7.6–8.1 ppm (similar to compound 5a), while the ethyl bridge protons appear at δ 3.1–3.2 ppm .

Biological Relevance: While the query compound lacks direct activity data, its 3-phenylpyridazinone moiety is critical in PRMT5 inhibitors (e.g., ’s compound with Kd = 52 nM) . Fluorine in sulfonamides correlates with enhanced blood-brain barrier penetration in thromboxane antagonists (e.g., IC₅₀: 12 nM in row 3) .

生物活性

5-Fluoro-2-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant research findings.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C19H19N3O4S |

| Molecular Weight | 385.4 g/mol |

| CAS Number | 921534-24-9 |

Research indicates that the biological activity of this compound may be attributed to its ability to inhibit specific enzymes and receptors involved in disease processes. Notably, pyridazine derivatives have been shown to exhibit cyclooxygenase (COX) inhibitory activity, which is crucial in managing inflammation and pain. In particular, studies have highlighted that certain pyridazine analogs demonstrate significant inhibition of COX-2, a target for anti-inflammatory drugs .

Biological Activity and Efficacy

- Anti-inflammatory Activity : The compound has been assessed for its potential as an anti-inflammatory agent. In vitro studies have demonstrated that it can inhibit COX-2 with an IC50 value comparable to established COX inhibitors like celecoxib .

- Antimicrobial Activity : Preliminary tests indicate that derivatives of this compound show varying degrees of antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The compound's structural features contribute to its effectiveness against these bacteria, suggesting a potential role in treating bacterial infections .

- Anticancer Properties : The compound's ability to induce apoptosis in cancer cell lines has been explored. For example, research has indicated that certain pyridazine derivatives can effectively inhibit the proliferation of leukemia cells, suggesting a possible application in oncology .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds or analogs:

- A study on pyridazine-based compounds found that specific substitutions significantly enhance COX-2 inhibitory potency, indicating that structural modifications can optimize therapeutic effects .

- Another investigation into the pharmacological profiles of pyridazine derivatives revealed promising results in reducing inflammatory markers in animal models, further supporting their therapeutic potential in inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for 5-fluoro-2-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sequential functionalization of the pyridazinone core, sulfonamide coupling, and fluorination. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) improve solubility of intermediates .

- Temperature control : Maintain 0–5°C during sulfonamide coupling to minimize side reactions .

- Purification : Use preparative HPLC with a C18 column (ACN/water gradient) to isolate the final compound (>95% purity) .

- Monitoring : Track progress via TLC (silica gel, ethyl acetate/hexanes) and confirm structures with -NMR and HRMS .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:

- NMR spectroscopy : Analyze , -NMR, and 2D-COSY to confirm connectivity of the sulfonamide, methoxy, and fluoro groups .

- Mass spectrometry : Use HRMS (ESI+) to verify molecular weight (expected [M+H]+: ~456 Da) .

- HPLC : Assess purity with a reverse-phase column (e.g., 90% ACN/water, UV detection at 254 nm) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer : Prioritize target-specific assays based on structural analogs:

- Enzyme inhibition : Use fluorescence-based assays (e.g., for kinases or hydrolases) at 10 µM–100 nM concentrations .

- Cellular viability : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assay, noting IC values .

- Solubility : Pre-test in PBS/DMSO (1% v/v) to avoid false negatives due to precipitation .

Advanced Research Questions

Q. How can contradictions in biological activity data between batches be resolved?

- Methodological Answer : Contradictions often stem from impurities or stereochemical inconsistencies. Mitigate by:

- Orthogonal purification : Re-purify via size-exclusion chromatography or recrystallization .

- Chiral analysis : Use chiral HPLC or circular dichroism to confirm enantiopurity .

- Bioassay replication : Repeat assays with independent batches and include positive controls (e.g., known inhibitors) .

Q. What computational methods are effective for elucidating the mechanism of action?

- Methodological Answer : Combine molecular modeling and experimental validation:

- Molecular docking : Use AutoDock Vina to predict binding poses against targets like COX-2 or carbonic anhydrase IX .

- MD simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-target complexes .

- Kinetic assays : Measure values via surface plasmon resonance (SPR) to validate docking predictions .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Methodological Answer : Systematically modify substituents and evaluate effects:

- Fluoro/methoxy analogs : Synthesize derivatives with Cl, Br, or NO at the 5-position; compare IC values .

- Pyridazine ring variations : Replace the 6-oxo group with thione or amine and test against off-target enzymes .

- Data analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity .

Q. What biophysical techniques are recommended for studying target engagement?

- Methodological Answer : Quantify binding affinity and thermodynamics:

Q. How can metabolic stability and toxicity be assessed preclinically?

- Methodological Answer : Use tiered in vitro/in vivo models:

- Microsomal stability : Incubate with human liver microsomes (HLM); quantify parent compound via LC-MS/MS .

- CYP inhibition : Screen against CYP3A4/2D6 using luminescent substrates .

- In vivo toxicity : Administer to rodents (10–100 mg/kg) and monitor liver/kidney biomarkers (ALT, BUN) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。